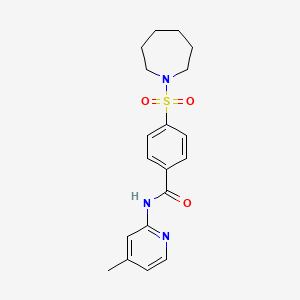

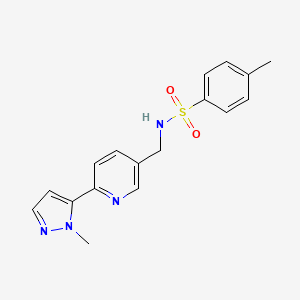

![molecular formula C20H15ClN2O4S B2524727 2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922009-81-2](/img/structure/B2524727.png)

2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide" is a chlorinated benzenesulfonamide derivative. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar chlorinated benzenesulfonamide derivatives and their potential applications. For instance, chlorinated benzenesulfonamides have been synthesized and evaluated for their binding affinity against human carbonic anhydrases, which are enzymes involved in various physiological processes including pH regulation and are implicated in certain diseases like cancer . Another study focuses on the synthesis of benzenesulfonamide derivatives with different substituents and their antitumor activity, highlighting the potential of these compounds in cancer treatment .

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives involves the preparation of hydrazones from specific carboxylic acid precursors, as described in the first paper . These compounds are then investigated for their binding affinity to carbonic anhydrases. The second paper details the synthesis of benzenesulfonamide derivatives by reacting cyanamide potassium salts with various amines, leading to compounds with potential antitumor activity . These methods demonstrate the versatility in synthesizing chlorinated benzenesulfonamide derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of chlorinated benzenesulfonamide derivatives is crucial for their binding affinity and selectivity to carbonic anhydrases. The presence of a chloro group, particularly at the meta position, has been shown to increase affinity to all carbonic anhydrase isozymes . The specific arrangement of substituents on the benzenesulfonamide core can significantly influence the biological activity of these compounds, as seen in the antitumor activity of the derivatives synthesized in the second paper .

Chemical Reactions Analysis

The chemical reactivity of chlorinated benzenesulfonamide derivatives is not explicitly detailed in the provided papers. However, the synthesis processes involve reactions such as hydrazone formation and dehydration of carbamoyl substituents to nitriles . These reactions are indicative of the potential transformations that the benzenesulfonamide derivatives can undergo, which may be relevant for further chemical modifications to enhance their biological activity or selectivity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide" are not directly reported in the provided papers, the studies do suggest that the chlorinated benzenesulfonamide derivatives have low nanomolar affinity against certain carbonic anhydrase isozymes, which is indicative of their strong binding properties . The antitumor activity of similar compounds, as evaluated by the National Cancer Institute, suggests that these derivatives can be potent and selective against specific cancer cell lines . These properties are essential for the development of therapeutic agents.

科学的研究の応用

Environmental Studies and Contaminant Detection

- A study by Maceira et al. (2018) developed a method for detecting benzenesulfonamide (BSA) derivatives, among others, in particulate matter of outdoor air samples. This work underscores the environmental presence of BSAs due to their extensive industrial and household applications, highlighting the need for monitoring their occurrence in air and potentially water environments (Maceira, Marcé, & Borrull, 2018).

Methodological Advances in Analytical Chemistry

- Speltini et al. (2016) introduced a novel procedure for the extraction of benzenesulfonamides from soil samples, emphasizing the significance of BSA compounds as emerging contaminants. This methodological innovation facilitates the investigation of BSA distribution in environmental matrices, contributing to a better understanding of their environmental fate and behavior (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Pharmacological Potential

Sapegin et al. (2018) explored the synthesis of [1,4]oxazepine-based primary sulfonamides, demonstrating their potent inhibition of human carbonic anhydrases, which are relevant targets for therapeutic interventions. This work illustrates the potential of BSA derivatives in designing novel inhibitors with therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Additionally, Sławiński et al. (2012) synthesized novel benzenesulfonamide derivatives with potential anticancer activity, highlighting the versatility of BSA compounds in drug discovery and development. The in vitro antitumor activity evaluation suggests the promise of these compounds against various human tumor cell lines (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).

作用機序

Target of Action

Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit quorum sensing without being antibiotic . They bind to the active site of the quorum sensing system in bacteria, thereby jamming interbacterial communication and organization .

Biochemical Pathways

The compound may affect the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation and pathogenesis . By inhibiting these pathways, the compound may prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .

Result of Action

Similar compounds have shown promising results as quorum-sensing inhibitors .

Action Environment

It’s worth noting that the efficacy of similar compounds as quorum-sensing inhibitors has been evaluated under various conditions

特性

IUPAC Name |

2-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O4S/c1-23-16-7-3-4-8-18(16)27-17-11-10-13(12-14(17)20(23)24)22-28(25,26)19-9-5-2-6-15(19)21/h2-12,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDRVIGNXUMVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

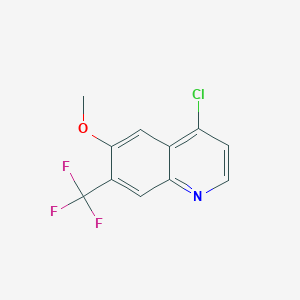

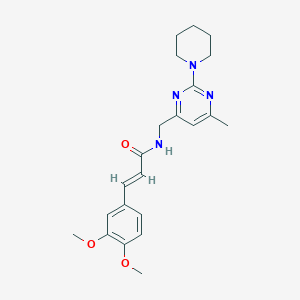

![N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2524644.png)

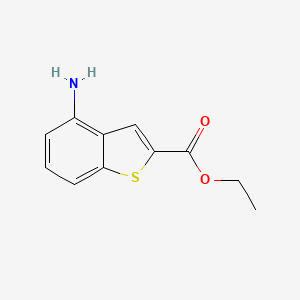

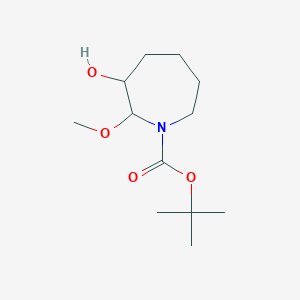

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B2524654.png)

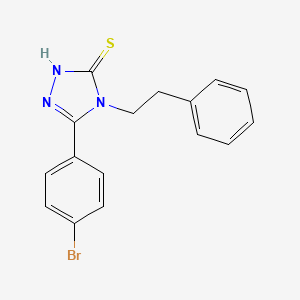

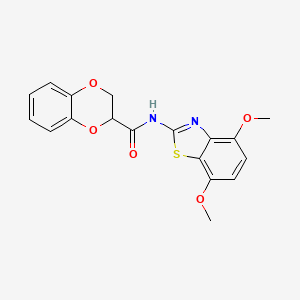

![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2524658.png)

![Methyl 5-[(5-fluorosulfonyloxypyridine-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2524659.png)

![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524663.png)

![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/no-structure.png)